molecular formula C20H25ClN2O B3902969 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine

1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine

Cat. No. B3902969
M. Wt: 344.9 g/mol
InChI Key: YCCKHBGJOREDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine, also known as TFMPP, is a synthetic drug that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. TFMPP is known to produce mild hallucinogenic effects and is often used in combination with other drugs, such as BZP, to enhance its effects. However, TFMPP has also gained attention in the scientific community for its potential in research and development.

Mechanism of Action

1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, behavior, and cognition. By binding to these receptors, 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine can modulate the release of neurotransmitters, such as serotonin and dopamine, and affect various physiological processes.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine has been found to produce mild hallucinogenic effects, such as altered perception, mood, and thought processes. It can also cause changes in heart rate, blood pressure, and body temperature. However, the exact biochemical and physiological effects of 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine are still not fully understood and require further research.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine in lab experiments is its availability and cost-effectiveness. 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine can be easily synthesized and purified, and its effects can be easily measured through various behavioral and biochemical assays. However, one limitation of using 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine is its potential for abuse and misuse, which can affect the reliability and validity of the results.

Future Directions

There are several future directions for the research and development of 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine. One direction is to further investigate its potential in treating various neurological disorders, such as anxiety and depression. Another direction is to explore its potential in drug discovery and development, as it can serve as a lead compound for the synthesis of new drugs with similar structures and pharmacological properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine and its potential for abuse and misuse.

Scientific Research Applications

1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine has been studied for its potential in treating various neurological disorders, such as anxiety, depression, and schizophrenia. It has been found to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. 1-(3-chlorobenzyl)-4-(4-ethoxybenzyl)piperazine has also been studied for its potential in drug discovery and development, as it can serve as a lead compound for the synthesis of new drugs with similar structures and pharmacological properties.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-2-24-20-8-6-17(7-9-20)15-22-10-12-23(13-11-22)16-18-4-3-5-19(21)14-18/h3-9,14H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCKHBGJOREDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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